molecular formula C11H14N2O B1440583 5-Amino-1,3,3-trimethyl-indolin-2-one CAS No. 953048-71-0

5-Amino-1,3,3-trimethyl-indolin-2-one

Cat. No.: B1440583
CAS No.: 953048-71-0
M. Wt: 190.24 g/mol
InChI Key: KJJOSNCOZFAVSP-UHFFFAOYSA-N
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Description

5-Amino-1,3,3-trimethyl-indolin-2-one is a chemical compound with the CAS number 953048-71-0 . It is a derivative of indolin-2-one, which is a bicyclic structure consisting of a benzene ring fused to 2-pyrrolidone .


Molecular Structure Analysis

The IUPAC name for this compound is 5-amino-1,3,3-trimethyl-1,3-dihydro-2H-indol-2-one . Its molecular weight is 190.24 .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator to maintain its stability .

Scientific Research Applications

Catalysis and Synthesis

5-Amino-1,3,3-trimethyl-indolin-2-one is utilized in the synthesis of complex molecules. For example, it is involved in palladium-catalyzed amination reactions to synthesize new porphyrin indolin-2-one conjugates, demonstrating the effectiveness of palladium catalysts and phosphine ligands in such processes (Menezes et al., 2012).

Drug Development

This compound plays a role in drug development, particularly in creating compounds with potential anticancer properties. For instance, methyl 5-amino-1-(chloromethyl)-3-[(5,6,7-trimethoxyindol-2-yl)carbonyl]-1,2-dihydro-3H-pyrrolo[3,2-e]indole-7-carboxylate, an amino analogue of the anticancer antibiotic seco-duocarmycin SA, was synthesized, showing its relevance in the development of novel anticancer agents (Tercel et al., 1999).

Medicinal Chemistry

In medicinal chemistry, this compound derivatives are studied for their potential in treating various conditions. A series of 1-(1-indolinyl)-2-propylamines synthesized as 5-HT(2C) receptor agonists for obesity treatment showcases its importance in designing new therapeutic agents (Bentley et al., 2004).

Biological Applications

The compound is also significant in biological applications, such as in the design of novel research tools in plant and human metabolism. For example, its derivatives are used in creating immobilized and carrier-linked forms of indole-3-acetic acid, a crucial hormone in plants (Ilić et al., 2005).

Anticancer Research

Research into the anticancer properties of this compound derivatives is ongoing. The synthesis of certain 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}indolin-2-one derivatives and their evaluation for anticancer activity against HeLa cancer cell lines is a prime example of this focus (Gudipati et al., 2011).

Safety and Hazards

This compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

5-amino-1,3,3-trimethylindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-11(2)8-6-7(12)4-5-9(8)13(3)10(11)14/h4-6H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJJOSNCOZFAVSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)N)N(C1=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40680587
Record name 5-Amino-1,3,3-trimethyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953048-71-0
Record name 5-Amino-1,3,3-trimethyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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